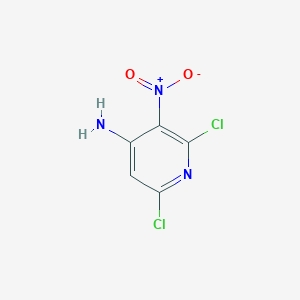

2,6-Dichloro-3-nitropyridin-4-amine

説明

Nomenclature and Synonyms in Academic Literature

The systematic identification of a chemical compound is crucial for clear communication in scientific literature. The IUPAC name for this compound is 2,6-dichloro-3-nitropyridin-4-amine. nih.gov However, it is also known by several synonyms, which are frequently encountered in chemical databases and research articles.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2897-43-0 | nih.govindiamart.comchemicalbook.com |

| Molecular Formula | C5H3Cl2N3O2 | nih.govindiamart.comchemicalbook.com |

| Molecular Weight | 208.00 g/mol | nih.gov |

| Appearance | Gray to light yellow solid | chemimpex.com |

| Melting Point | 148-150 °C |

Common Synonyms: nih.gov

4-Amino-2,6-dichloro-3-nitropyridine

2,6-Dichloro-4-amino-3-nitropyridine

4-Pyridinamine, 2,6-dichloro-3-nitro-

2,6-dichloro-3-nitro-4-pyridinamine

Contextual Significance in Pyridine (B92270) Chemistry Research

The chemical behavior of this compound is largely dictated by the electronic properties of its substituents on the pyridine ring. The pyridine nitrogen atom, along with the electron-withdrawing nitro group and chlorine atoms, significantly influences the electron density of the aromatic ring. indiamart.com This electronic arrangement makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. indiamart.comstackexchange.com

The chlorine atoms at positions 2 and 6 are good leaving groups, and their substitution is activated by the ortho and para-directing nitro group at position 3. stackexchange.com This predictable reactivity allows for the regioselective introduction of various nucleophiles, forming the basis for the synthesis of a diverse range of derivatives. The amine group at position 4 also offers a site for further chemical modification. The interplay of these functional groups makes this compound a highly versatile building block in heterocyclic chemistry.

Overview of Research Trajectories and Applications

Research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of functional materials and biologically active compounds. The principal research trajectories include its application in the development of pharmaceuticals, agrochemicals, and dyes. indiamart.comchemimpex.com

Pharmaceuticals: A significant area of research has been the use of this compound as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These resulting compounds have been investigated for their potential antitumor and anti-inflammatory activities. The structural framework provided by the starting material is crucial for the biological efficacy of the final products.

Agrochemicals: In the field of agricultural chemistry, this compound serves as an important intermediate for the creation of novel herbicides and pesticides. chemimpex.com The resulting molecules are designed to exhibit specific inhibitory effects on enzymatic pathways in target weeds and pests, contributing to crop protection. chemimpex.com

Dyes and Pigments: The chromophoric properties of molecules derived from this compound have led to its use in the synthesis of dyes. indiamart.comchemimpex.com The specific functional groups allow for the creation of colorants with desirable properties, such as high fastness, for applications in the textile industry. chemimpex.com

Detailed Research Findings

The synthesis of this compound is typically achieved through the nitration of 2,6-dichloropyridin-4-amine. A common method involves the use of a mixture of concentrated sulfuric acid and nitric acid. chemicalbook.comresearchgate.net The reaction conditions, including temperature and reaction time, are controlled to achieve a high yield of the desired product. chemicalbook.com

Synthesis of this compound:

| Starting Material | Reagents | Reaction Conditions | Yield | Source(s) |

| 2,6-dichloropyridin-4-amine | Concentrated H2SO4, 70% HNO3 | -5 °C to 80 °C | 94% | chemicalbook.com |

The true value of this compound lies in its role as a scaffold for building more complex molecules with specific functions.

Applications of this compound Derivatives:

| Application Area | Derivative Class | Noted Biological/Chemical Properties | Source(s) |

| Pharmaceuticals | Pyrazolo[1,5-a]pyrimidines | Antitumor and anti-inflammatory activities | |

| Agrochemicals | Various heterocyclic compounds | Herbicidal and pesticidal activity | chemimpex.comgoogle.com |

| Dyes | Azo dyes and other colorants | Used in textile and advanced materials industries | indiamart.comchemimpex.com |

特性

IUPAC Name |

2,6-dichloro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVKGYRFRFXCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300391 | |

| Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2897-43-0 | |

| Record name | 2897-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dichloro 3 Nitropyridin 4 Amine and Precursors

Historical Context of Pyridine (B92270) Nitration and Halogenation in Synthesis

The pyridine ring, an aromatic heterocycle, presents unique challenges in synthetic chemistry. wikipedia.org Unlike benzene, pyridine is an electron-deficient heteroarene, a characteristic that makes it resistant to electrophilic aromatic substitution reactions such as halogenation and nitration. researchgate.netnih.govyoutube.com Historically, these substitutions required harsh reaction conditions, often involving high temperatures and powerful reagents. youtube.com

The halogenation of pyridine, for instance, often necessitates radical starters or strong acid catalysis. youtube.com Industrial-scale gas-phase radical chlorination of pyridine yields a mixture of products, including 2-chloropyridine (B119429) and 2,6-dichloropyridine (B45657). youtube.com Similarly, the direct nitration of the pyridine ring is notoriously difficult. Early attempts to produce meta-nitropyridine using potassium nitrate (B79036) in fuming sulfuric acid required extreme temperatures of 330°C and resulted in a meager 6% yield. acs.org This inherent lack of reactivity has driven chemists to develop alternative strategies, such as activating the ring by converting the pyridine to its N-oxide, which facilitates nitration at the 4-position. nih.gov Despite these difficulties, halogenated and nitrated pyridines are vital intermediates for a wide range of commercial products, including pharmaceuticals and agrochemicals, making the development of efficient synthetic routes a continuous focus of research. wikipedia.orgnih.gov

Established Synthetic Routes to 2,6-Dichloro-3-nitropyridin-4-amine

A primary and established pathway to obtaining this compound involves the nitration of a suitable precursor. While the direct nitration of 2,6-dichloropyridin-4-amine has been demonstrated to produce the target compound in a high yield of 94% using a mixture of nitric and sulfuric acids, a significant body of research focuses on the synthesis and subsequent functionalization of a key intermediate: 2,6-dichloro-3-nitropyridine (B41883). chemicalbook.com This intermediate is typically prepared by the nitration of 2,6-dichloropyridine and can then be converted to the final amine product through ammonolysis. googleapis.com The following sections detail the specific methods developed for the nitration of 2,6-dichloropyridine.

The introduction of a nitro group onto the 2,6-dichloropyridine ring is a mono-nitration reaction that has been the subject of considerable study aimed at improving efficiency and safety. google.comgoogle.com

Traditional methods for the nitration of 2,6-dichloropyridine employ a mixture of a nitrating agent, such as fuming nitric acid, and concentrated sulfuric acid. googleapis.comgoogle.com The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. quora.com However, these early processes were often inefficient, requiring high molar ratios of nitric acid to the pyridine substrate (frequently greater than 10:1) and elevated temperatures. google.com A significant drawback of this method is the copious evolution of hazardous brown nitrogen oxide fumes during the reaction. google.com

Table 1: Example of 2,6-Dichloropyridine Nitration with Mixed Acid

| Reactants | Conditions | Observations | Corrected Yield | Source |

|---|

To overcome the limitations of traditional mixed-acid nitration, processes utilizing oleum (B3057394) (fuming sulfuric acid, H₂SO₄·xSO₃) were developed. google.com The use of oleum, a more powerful nitrating medium, allows the reaction to proceed under more favorable conditions. google.comgoogle.com This method significantly reduces the required molar ratio of nitric acid to 2,6-dichloropyridine (to as low as 1.5:1) and, crucially, can proceed with little to no evolution of toxic nitrogen oxide fumes. google.com The reaction is believed to proceed through the in-situ formation of a 2,6-dichloropyridine:SO₃ complex, which is then nitrated. google.com Typical reaction temperatures for this process range from 85°C to 150°C. google.com

Table 2: Oleum-Mediated Nitration of 2,6-Dichloropyridine

| Oleum Strength | Nitrating Agent | Temperature | Observations | Corrected Yield | Source |

|---|---|---|---|---|---|

| 65% | White Fuming Nitric Acid | 68-134°C | No brown fumes evolved | 77% | google.com |

A more recent innovation in the synthesis of 2,6-dichloro-3-nitropyridine is the use of sulfamic acid as a catalyst. google.com In this method, 2,6-dichloropyridine is reacted with nitric acid in a sulfuric acid solvent in the presence of a catalytic amount of sulfamic acid. google.com This approach is reported to provide stable yields exceeding 80% under a wide range of operating temperatures (20-150°C). google.com The key advantages of this process are a significant reduction in the required amounts of nitric and sulfuric acids, which in turn lessens the environmental impact and simplifies the post-reaction workup. google.com

Table 3: Sulfamic Acid-Catalyzed Nitration of 2,6-Dichloropyridine

| Catalyst Amount (mol%) | Nitric Acid | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| 10 | 90% | 50-60°C | 10h | 88.3% | 95.5% | google.com |

| 10 | 90% | 30°C | 20h | 87.1% | 98.2% | google.com |

Optimizing the yield and purity of 2,6-dichloro-3-nitropyridine is critical for its use as a precursor. The development from traditional mixed-acid methods to oleum-mediated and sulfamic acid-catalyzed processes demonstrates a clear trend towards higher yields and improved safety profiles. google.comgoogle.com The sulfamic acid-catalyzed route, in particular, boasts yields that are consistently high (above 80-88%) and offers a wider, more flexible operating window. google.com

Purity is equally important, especially when the final product is intended for pharmaceutical applications. google.com The purity of the starting material, 2,6-dichloropyridine, can influence the final product quality, with purities above 98% being preferable for more stringent applications. google.com The workup procedure is also crucial. In the oleum process, the reaction mixture is typically poured onto ice water to precipitate the solid 2,6-dichloro-3-nitropyridine, which is then filtered and washed to remove residual acids. google.com For high-purity requirements, further steps such as recrystallization may be necessary. google.com The sulfamic acid-catalyzed method also reports a simple post-treatment, yielding a product with high liquid phase purity, often exceeding 98%. google.com

Preparation via 2,6-Dihydroxy-3-nitropyridine Chlorination

A significant synthetic route involves the chlorination of 2,6-dihydroxy-3-nitropyridine. This method is part of a multi-step process that begins with the 1,4-addition reaction of 2-nitroacetate and 2-halogenated acrylate, which is catalyzed by an organic base. This is followed by a cyclization reaction with ammonia (B1221849) to produce 2,6-dihydroxy-3-nitropyridine. google.com The subsequent chlorination of this intermediate yields 2,6-dichloro-3-nitropyridine. google.com This pathway is noted for avoiding the use of concentrated sulfuric and nitric acids, utilizing instead cheaper and more readily available raw materials. google.com The chlorination step can be carried out using reagents such as thionyl chloride, phosphorus oxychloride, phosphorus pentachloride, phosgene, diphosgene, or triphosgene (B27547) at temperatures ranging from 40-120 °C. google.com

In a related process, 2,4-dihydroxy-3-nitropyridine (B116508) can be chlorinated using phosphorus oxychloride (POCl3) with the addition of diisopropylethylamine (DIPEA). The reaction is initially exothermic and then heated to 90°C. epo.org The resulting 2,4-dichloro-3-nitropyridine (B57353) is then isolated. epo.org

| Reagent | Conditions | Product |

| 2-nitroacetate, 2-halogenated acrylate, ammonia | Organic base catalysis, 40-90°C then 120-160°C | 2,6-dihydroxy-3-nitropyridine |

| 2,6-dihydroxy-3-nitropyridine, chlorinating agent | 40-120 °C | 2,6-dichloro-3-nitropyridine |

| 2,4-dihydroxy-3-nitropyridine, POCl3, DIPEA | Exothermic, then 90°C | 2,4-dichloro-3-nitropyridine |

Alternative and Emerging Synthetic Pathways

Alternative synthetic strategies for nitropyridine derivatives often focus on improving efficiency and safety. One such method for preparing 2,6-dichloro-3-nitropyridine involves the nitration of 2,6-dichloropyridine using nitric acid in the presence of a sulfamic acid catalyst. google.com This reaction is conducted in sulfuric acid as a solvent at temperatures between 20-150°C for 10-40 hours and boasts a stable yield of over 80%. google.com This approach significantly reduces the required amounts of nitric and sulfuric acid, thereby lessening environmental pollution and simplifying wastewater treatment. google.com

Another established method is the nitration of 2,6-dichloropyridine with a mixture of nitric acid and oleum (fuming sulfuric acid). google.com This process can achieve high yields, with specific conditions including molar ratios and temperature ranges being critical for optimal outcomes. google.com For instance, reacting 2,6-dichloropyridine with nitric acid in 10-65% oleum at 85-150°C is a patented method. google.com

A direct synthesis of the target compound, this compound, starts from 2,6-dichloropyridin-4-amine. chemicalbook.com This precursor is treated with a solution of nitric acid in concentrated sulfuric acid at a controlled temperature, initially between 0-10°C and then heated to 80°C. chemicalbook.com Neutralization with aqueous ammonia yields the final product in high purity. chemicalbook.com

| Starting Material | Reagents | Key Conditions | Product |

| 2,6-Dichloropyridine | Nitric acid, Sulfamic acid, Sulfuric acid | 20-150°C, 10-40 hours | 2,6-dichloro-3-nitropyridine |

| 2,6-Dichloropyridine | Nitric acid, Oleum | 85-150°C | 2,6-dichloro-3-nitropyridine |

| 2,6-Dichloropyridin-4-amine | Nitric acid, Sulfuric acid, Ammonia | 0-80°C, then neutralization | This compound |

Synthesis of Related Pyridine Derivatives and Intermediates

The synthesis of various substituted pyridine derivatives is crucial for accessing a wide range of chemical structures with diverse applications.

Synthesis of 4-Amino-2,6-dibromo-3-nitropyridine

The synthesis of 4-amino-2,6-dibromo-3-nitropyridine is achieved through the nitration of 2,6-dibromo-pyridin-4-ylamine. chemicalbook.com The starting material is dissolved in concentrated sulfuric acid and cooled before the cautious addition of concentrated nitric acid. chemicalbook.com The reaction mixture is stirred and then heated to 100°C for a period before being poured onto ice to precipitate the product. chemicalbook.com The resulting yellow solid is collected by filtration. chemicalbook.com

| Starting Material | Reagents | Temperature | Product |

| 2,6-dibromo-pyridin-4-ylamine | Concentrated sulfuric acid, Concentrated nitric acid | 0°C, then 100°C | 4-Amino-2,6-dibromo-3-nitropyridine |

Preparation of 2,6-Dichloro-3,5-dinitropyridine (B14073009)

The preparation of 2,6-dichloro-3,5-dinitropyridine involves the dinitration of 2,6-dichloropyridine. This reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The strong electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen requires vigorous nitration conditions. The use of oleum can enhance reactivity by generating nitronium ions in situ. A sulfamic acid-catalyzed process has also been developed, using 30-90% nitric acid at temperatures between 20-150°C.

| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature |

| 2,6-Dichloropyridine | 30-90% HNO₃ | Sulfamic acid, Sulfuric acid | 20-150°C |

| 2,6-Dichloropyridine | HNO₃ | Oleum | Not specified |

Synthesis of 2,6-Dichloro-N-methyl-3-nitropyridin-4-amine

While a direct synthesis for 2,6-dichloro-N-methyl-3-nitropyridin-4-amine is not explicitly detailed in the provided context, its synthesis would logically follow from the parent amine, this compound. A standard synthetic transformation would involve the methylation of the amino group. This could be achieved through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent, or by direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The specific conditions would need to be optimized to ensure selective N-methylation without promoting other side reactions.

Regioselective Functionalization Approaches

The regioselective functionalization of dihalopyridine derivatives is a powerful tool for creating complex molecular architectures. Palladium-catalyzed cross-coupling reactions are a cornerstone of these strategies, allowing for the selective introduction of various substituents. rsc.org For instance, the differing reactivity of the chlorine atoms in 2,6-dichloropyridine allows for selective substitution.

One approach involves the selective amination of 2,6-dichloro-3-nitropyridine. By reacting it with ammonia in isopropanol, one of the chlorine atoms can be selectively replaced to form 2-amino-6-chloro-3-nitropyridine. prepchem.com The reaction proceeds at room temperature, highlighting the enhanced reactivity of the chlorine atom at the 2-position due to the electronic influence of the adjacent nitro group. prepchem.com

Furthermore, direct C-H functionalization is an emerging area for the regioselective modification of heterocyclic systems. mdpi.com These methods, often catalyzed by transition metals like palladium, can introduce aryl groups at specific positions on the pyridine ring, guided by directing groups within the substrate. mdpi.com For example, the presence of a hydroxyl group can direct arylation to the ortho position. mdpi.com Such approaches offer atom-economical alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgmdpi.com

Reactivity and Reaction Mechanisms in Academic Contexts

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of 2,6-dichloro-3-nitropyridin-4-amine is electron-deficient due to the electronegativity of the ring nitrogen atom and, more significantly, the presence of the strongly electron-withdrawing nitro group. This inherent electron deficiency makes the compound highly susceptible to nucleophilic attack, facilitating SNAr reactions where one or both of the chlorine atoms are displaced by a nucleophile.

The regioselectivity of SNAr reactions on the this compound ring is a direct consequence of the electronic effects of its substituents. The nitro group at the C-3 position, being a potent electron-withdrawing group, strongly activates the positions ortho (C-2) and para (C-6) to it for nucleophilic attack through both inductive and resonance effects. stackexchange.comechemi.com The ring nitrogen atom also contributes to the electron deficiency at the C-2 and C-6 positions. Conversely, the amino group at C-4 is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, the powerful activating effect of the nitro group overcomes this, and the compound remains highly reactive. chemimpex.com The substitution pattern is therefore kinetically controlled, favoring attack at the most electron-deficient positions, C-2 and C-6. stackexchange.comechemi.com

In SNAr reactions involving this compound, there is a notable difference in the reactivity of the two chlorine atoms. The chlorine atom at the C-2 position is generally more susceptible to nucleophilic substitution than the chlorine at the C-6 position. stackexchange.comechemi.com This enhanced reactivity is attributed to the combined electron-withdrawing influence of the adjacent ring nitrogen and the ortho-nitro group at C-3. stackexchange.comechemi.com The inductive effect of the nitro group makes the C-2 position more electron-deficient and thus a more favorable site for nucleophilic attack. stackexchange.comechemi.com While the nitro group also activates the C-6 position via resonance, the inductive effect is stronger at the closer C-2 position. stackexchange.comechemi.com

The high reactivity of the chlorine atoms in this compound allows for amination reactions with a wide range of primary and secondary amines. These reactions are fundamental in the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

Primary and secondary aliphatic amines readily react with this compound, typically displacing one of the chlorine atoms. The reaction usually proceeds under mild conditions, and the choice of amine can lead to a diverse array of substituted pyridine derivatives.

Table 1: Examples of Amination Reactions with Aliphatic Amines

| Nucleophile | Product |

|---|---|

| Pyrrolidine | 2-Chloro-3-nitro-6-(pyrrolidin-1-yl)pyridin-4-amine |

| Piperidine | 2-Chloro-3-nitro-6-(piperidin-1-yl)pyridin-4-amine |

| Morpholine | 4-(6-Chloro-4-amino-5-nitropyridin-2-yl)morpholine |

This table presents representative products from reactions with common secondary aliphatic amines.

Aromatic and heterocyclic amines also serve as effective nucleophiles in reactions with this compound. The nucleophilicity of the amine and the reaction conditions influence the outcome of the substitution. In the case of N-aryl piperazines, the secondary aliphatic amine portion is preferentially complexed over the less basic tertiary aniline. nih.gov

Table 2: Examples of Amination Reactions with Aromatic and Heterocyclic Amines

| Nucleophile | Product |

|---|---|

| Aniline | N-(4-aminophenyl)-2-chloro-3-nitropyridin-4-amine |

| 1-Boc-piperazine | tert-Butyl 4-(6-chloro-4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate |

This table illustrates the products formed from reactions with representative aromatic and heterocyclic amines.

Amination Reactions with Various Amines

Kinetic versus Thermodynamic Control in Substitution

Nucleophilic aromatic substitution (SNAr) reactions on the this compound scaffold are complex, with the regioselectivity of the substitution being influenced by both kinetic and thermodynamic factors. The pyridine nitrogen and the nitro group strongly activate the ring towards nucleophilic attack. Specifically, the chlorine atoms at the C-2 and C-6 positions are susceptible to displacement.

The nitro group at C-3 exerts a powerful electron-withdrawing effect through both resonance and induction, activating the ortho (C-2) and para (C-6) positions. stackexchange.com From a purely electronic standpoint, the inductive effect is strongest at the closest position, C-2, making it highly electron-deficient and thus the likely site for the fastest, or kinetically controlled, nucleophilic attack. stackexchange.com

However, the thermodynamic product, which is the most stable, may differ. Substitution at the C-6 position would result in a product where the new substituent is para to the nitro group. stackexchange.com This arrangement often leads to greater thermodynamic stability. The steric hindrance presented by the adjacent nitro group at C-3 is generally not considered significant enough to prevent attack at C-2, as the approach of the nucleophile is perpendicular to the plane of the ring. stackexchange.com Therefore, the choice of reagents and reaction conditions (e.g., temperature, reaction time) can be crucial in selectively yielding the kinetic or thermodynamic product.

| Factor | Influence on Substitution | Favored Position |

| Inductive Effect | Strongest electron withdrawal from the nitro group at the adjacent C-2 position. | C-2 (Kinetic) |

| Resonance Effect | Activation of both C-2 (ortho) and C-6 (para) positions by the nitro group. | C-2 and C-6 |

| Thermodynamic Stability | The para relationship between the nitro group and a substituent at C-6 often leads to a more stable product. | C-6 (Thermodynamic) |

| Steric Hindrance | The nitro group at C-3 offers minimal steric hindrance to incoming nucleophiles at C-2. | C-2 |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, as the resulting 2,6-dichloropyridine-3,4-diamine (B9444) is a key precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. For nitropyridine derivatives, this is typically achieved using a metal catalyst under a hydrogen atmosphere. Palladium on carbon (Pd/C) is a common and efficient catalyst for such transformations. The reaction is generally carried out in a solvent like methanol (B129727) or ethanol. This method is often clean and high-yielding, though the resulting diamine can be unstable and may be used immediately in the next synthetic step without extensive purification.

A summary of typical catalytic hydrogenation conditions for related compounds is presented below:

| Catalyst | Reducing Agent | Solvent | Notes |

| Pd/C | Hydrogen gas (H₂) | Methanol | Effective for reducing the nitro group to an amine. nih.gov |

| Zn/HCl | In situ generated hydrogen | H₂O-IPA | A classic method that can also be effective for nitro group reduction. researchgate.net |

A significant challenge in the reduction of this compound is achieving chemoselectivity. It is often desirable to reduce the nitro group while leaving the chloro substituents intact for further functionalization. The use of certain reducing agents can selectively target the nitro group over the halogen atoms.

For instance, reduction using metals in acidic media, such as zinc (Zn) powder in the presence of concentrated hydrochloric acid (HCl), has been shown to be effective for the reduction of the nitro group on a 2-chloro-3-nitropyridine (B167233) scaffold without affecting the chloro substituent. researchgate.net This method's success relies on the difference in the reduction potentials of the functional groups present. The nitro group is more readily reduced under these conditions than the aryl chlorides. This strategy is crucial for synthetic routes that require the chlorine atoms to be present for subsequent cross-coupling or substitution reactions.

Derivatization and Functional Group Transformations

Following the reduction of the nitro group, the resulting 2,6-dichloropyridine-3,4-diamine becomes a versatile intermediate for constructing more complex molecular architectures.

The ortho-diamino functionality of the reduced product is perfectly primed for the formation of a fused imidazole (B134444) ring, leading to the imidazo[4,5-c]pyridine core. This is a common strategy in medicinal chemistry to generate compounds with diverse biological activities. nih.gov

The cyclization is typically achieved by reacting the diamine with a one-carbon electrophile. Common reagents for this purpose include formic acid, triethyl orthoformate, or various aldehydes. When an aldehyde is used, the reaction proceeds through the formation of an imine intermediate, followed by an intramolecular nucleophilic attack of the second amino group and subsequent aromatization to yield the 2-substituted imidazo[4,5-c]pyridine. researchgate.net A tandem, one-pot reaction has been developed where the initial nitropyridine is reduced and then cyclized in the same reaction vessel, streamlining the synthesis of these important heterocyclic systems. researchgate.net

The parent compound, 2,6-dichloro-3-nitropyridine (B41883), is known to participate in macrocyclic condensation reactions. For example, it can react with resorcinol (B1680541) derivatives to form chiral tetraoxacalix stackexchange.comarene stackexchange.compyridines. While specific examples starting from this compound are not prominently documented, the inherent reactivity of the dichloropyridine moiety suggests its potential as a building block in macrocycle synthesis.

In such a condensation, the chlorine atoms at C-2 and C-6 would serve as the points of attachment, undergoing nucleophilic substitution by the hydroxyl groups of a co-reactant like a resorcinol derivative. The presence of the 4-amino group would likely influence the electronic properties and reactivity of the pyridine ring. It may also require a protection strategy during the synthesis to prevent unwanted side reactions, depending on the reaction conditions employed.

Alkylation and Other Transformations

The chemical reactivity of this compound is characterized by the interplay of its distinct functional groups: the nucleophilic amino group, the electron-withdrawing nitro group, and the two chloro substituents on the pyridine ring. This arrangement allows for a variety of chemical transformations, with a primary focus on the alkylation of the amino group and nucleophilic substitution of the chloro groups.

The amino group at the C4 position can undergo N-alkylation, although the presence of the strongly electron-withdrawing nitro group at the adjacent C3 position and the chloro group at the C2 position can influence its nucleophilicity. The existence of N-alkylated derivatives, such as 2,6-dichloro-N-methyl-3-nitropyridin-4-amine, confirms that the amino group is sufficiently reactive to participate in such transformations.

The chloro atoms at the C2 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The regioselectivity of these substitutions is a key aspect of the compound's reactivity. The nitro group, being ortho to the C2-chloro and para to the C6-chloro, activates both positions. However, the inductive effect of the nitro group is stronger at the ortho position, making the C2 position more electron-deficient and generally more susceptible to nucleophilic attack. This is often the kinetically favored site of substitution. chemicalbook.comnih.govclockss.orgstackexchange.com Steric hindrance from the adjacent nitro group can, in some cases, direct bulky nucleophiles to the C6 position, which may lead to the thermodynamically more stable product. chemicalbook.comnih.govclockss.org

Alkylation of the Amino Group

Detailed studies on the N-alkylation of this compound are available, demonstrating the synthesis of N-substituted derivatives. A common method involves the reaction of the parent amine with an alkylating agent in the presence of a base.

For instance, the synthesis of 2,6-dichloro-N-methyl-3-nitropyridin-4-amine has been documented. While specific reaction conditions from primary literature are not detailed in the provided search results, the existence of this compound with a dedicated CAS number (887147-20-8) points to its successful synthesis and characterization. a2bchem.comapolloscientific.co.uk General methodologies for the N-methylation of aromatic amines often employ reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base to deprotonate the amine.

Other Transformations

Beyond simple N-alkylation, the this compound scaffold is a versatile precursor for the synthesis of more complex molecules, particularly those with applications in pharmaceuticals and agrochemicals. chemimpex.com These transformations often involve sequential reactions targeting different sites on the molecule.

One notable transformation is the reduction of the nitro group to an amine. This subsequent diamino-dichloropyridine derivative can then undergo further reactions, such as acylation. For example, in a multi-step synthesis, the nitro group of a related 2,6-dichloro-3-nitropyridine derivative was reduced to an amine, which was then acylated with bromoacetyl chloride. nih.gov

Furthermore, the chloro groups can be displaced by various nucleophiles. In the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, 2,6-dichloro-3-nitropyridine was sequentially reacted with an aryl group via a Suzuki coupling and then with an aminoethylamine fragment, demonstrating the selective substitution of the chloro groups. nih.gov While this example starts from the non-aminated precursor, it highlights the reactivity of the chloro- and nitro-substituted pyridine ring which is also characteristic of this compound.

The following table summarizes the key reactive sites and the types of transformations that this compound can undergo, based on its structural features and the reactivity of related compounds.

| Reactive Site | Type of Transformation | Reagents/Conditions (General) | Product Type |

| 4-Amino Group | N-Alkylation | Alkyl halides, Base | N-Alkyl-2,6-dichloro-3-nitropyridin-4-amine |

| 3-Nitro Group | Reduction | Reducing agents (e.g., SnCl2, H2/Pd) | 2,6-dichloro-3,4-diaminopyridine |

| 2-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Substituted-6-chloro-3-nitropyridin-4-amine |

| 6-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 6-Substituted-2-chloro-3-nitropyridin-4-amine |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a primary tool for investigating the properties of pyridine (B92270) derivatives. researchgate.netnih.gov Methods like B3LYP are commonly used with various basis sets (e.g., 6-31G(d,p), 6-311G+(d,p), cc-pVTZ) to perform these calculations. nih.govias.ac.inredalyc.org Such analyses are crucial for understanding the fundamental characteristics of the molecule at an atomic level.

DFT calculations are employed to find the most stable conformation of a molecule, its global minimum energy structure. redalyc.org For the related compound, 2,6-dichloro-3-nitropyridine (B41883), crystallographic studies have confirmed that the pyridine ring is essentially planar. researchgate.net DFT optimization for similar substituted pyridines confirms such geometries and ensures that the calculated structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in the vibrational analysis. redalyc.org

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine Derivative (Data for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate) materialsciencejournal.org

This table demonstrates typical data obtained from DFT calculations for a related class of compounds, as specific data for 2,6-dichloro-3-nitropyridin-4-amine was not available in the searched sources.

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Angle (°) |

| C-N (nitro) | C-N | 1.4699 | O-N-O | O-N-O | 123.9 |

| N=O | N=O | 1.2290 | C-C-N (nitro) | C-C-N | 118.8 |

| C-N (amino) | C-N | 1.3501 | C-C-N (amino) | C-C-N | 118.7 |

| C=O | C=O | 1.2116 | C-O-C | C-O-C | 116.5 |

| C≡N | C≡N | 1.1591 | H-N-H | H-N-H | 117.8 |

Data sourced from a DFT study on a related compound to illustrate the type of information generated. materialsciencejournal.org

Calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to provide accurate assignments for the vibrational modes of the molecule. redalyc.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. ias.ac.in The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. materialsciencejournal.orgresearchgate.net For many substituted pyridines and related heterocyclic systems, DFT calculations are used to determine these energy levels. For example, in a study of 2,6-dichloro-3-nitro pyridine, ultraviolet absorption spectra were analyzed both experimentally and theoretically using time-dependent DFT (TD-DFT) to understand its electronic transitions. researchgate.net

The distribution of HOMO and LUMO across the molecule reveals sites prone to electrophilic and nucleophilic attack. In many nitro-aromatic compounds, the HOMO is often localized on the aromatic ring and electron-donating groups, while the LUMO is concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon photoexcitation. redalyc.org This ICT is a key feature in the electronic properties of such compounds. redalyc.org

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Substituted Pyran Derivative materialsciencejournal.org

This table provides an example of data obtained from HOMO-LUMO analysis for a related compound, as specific data for this compound was not available in the searched sources.

| Parameter | Value (eV) |

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap (ΔE) | 4.52 |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Hardness (η) | 2.26 |

| Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 5.07 |

Data sourced from a DFT study on a related compound to illustrate the type of information generated. materialsciencejournal.org

First-order hyperpolarizability (β) is a measure of a molecule's NLO activity. Molecules with significant intramolecular charge transfer, often found in donor-acceptor substituted π-conjugated systems, tend to have high β values. redalyc.org Calculations for 2-amino-6-methoxy-3-nitropyridine (B1334430) indicated significant NLO activity, suggesting potential applications in the design of new optical materials. redalyc.org

Mulliken and Natural Bond Orbital (NBO) analyses are used to calculate the distribution of atomic charges within a molecule. redalyc.orgnih.gov This information helps to identify reactive sites. The analysis of electrostatic potential (ESP) maps complements this by visualizing the electron density distribution. nih.gov Negative ESP regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. nih.gov For azido (B1232118) Pt(IV) compounds with picoline ligands, ESP analysis showed that the most negative regions were located around the azido ligands, indicating them as likely sites for reaction. nih.gov NBO analysis further elucidates charge transfer interactions within the molecule, such as hyperconjugative interactions that contribute to its stability. redalyc.org

Chemical Reactivity and Thermodynamic Properties

DFT calculations are instrumental in determining global reactivity descriptors, which quantify a molecule's reactive tendencies. ias.ac.inmaterialsciencejournal.org Parameters such as ionization potential, electron affinity, chemical hardness, softness, and the electrophilicity index are derived from HOMO and LUMO energies. materialsciencejournal.org These descriptors help in comparing the reactivity of different molecules within a series. For instance, a higher electrophilicity index points to a greater capacity of the molecule to act as an electrophile. materialsciencejournal.org

Furthermore, DFT can be used to calculate thermodynamic properties like the heat of formation. researchgate.net A study on all possible nitro derivatives of pyridine calculated their heats of formation using isodesmic reactions, a theoretical method that helps cancel out systematic errors in calculations, providing accurate thermochemical data. researchgate.net

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), as well as the binding affinity. nih.govresearchgate.net This method is crucial in drug discovery for screening potential drug candidates. nih.gov

While specific docking studies for this compound were not found, research on related pyridine and nitrofuran derivatives demonstrates the utility of this approach. nih.govresearchgate.netnih.gov For example, a series of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and docked into the active site of the DprE1 enzyme, a target for antitubercular drugs. nih.gov The study identified several potent compounds and the docking results revealed promising interactions with key amino acid residues in the enzyme's active site. nih.gov Similarly, another study docked novel pyrimidine (B1678525) derivatives against the main protease (Mpro) of SARS-CoV-2 to evaluate their antiviral potential. nih.gov These studies typically find that the ligand forms hydrogen bonds and hydrophobic interactions with the protein's active site, which stabilize the ligand-protein complex. The binding energy (or docking score) provides a quantitative estimate of the binding affinity. researchgate.net

Computational Approaches to Regioselectivity Prediction

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting and rationalizing the regioselectivity of chemical reactions. In the context of substituted pyridines, such as this compound, computational methods can elucidate the electronic and steric factors that govern the preferred site of nucleophilic attack. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of regioselectivity can be understood by examining theoretical investigations on closely related structures, like 2,6-dichloro-3-nitropyridine.

Theoretical models predict that in nucleophilic aromatic substitution (SNAr) reactions of 3-nitropyridine (B142982) derivatives, the outcome is often a result of a delicate balance between kinetic and thermodynamic control. The strong electron-withdrawing nature of the nitro group plays a pivotal role in activating the pyridine ring towards nucleophilic attack.

Detailed Research Findings:

For a molecule like 2,6-dichloro-3-nitropyridine, which shares key electronic features with this compound, computational analyses focus on the electronic properties of the carbon atoms bearing the chloro substituents. The nitro group at the C3 position exerts a strong inductive electron-withdrawing effect. This effect is most pronounced at the adjacent C2 position, making it significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack. This pathway leads to the kinetically controlled product. stackexchange.comechemi.com

Conversely, the C6 position is para to the nitro group. While also activated by resonance, the formation of the substitution product at C6 can, in some cases, lead to a more thermodynamically stable product. stackexchange.comechemi.com However, the kinetic pathway often predominates. The presence of the amino group at the C4 position in this compound is expected to further influence the electronic distribution within the ring through its electron-donating mesomeric effect, although the strong inductive and mesomeric withdrawing effects of the nitro group are likely to remain dominant in directing the regioselectivity of nucleophilic substitution of the chloro groups.

Computational studies on similar systems, such as 2,4-dichloroquinazolines, have utilized DFT calculations to analyze the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and activation energies for nucleophilic attack. mdpi.comnih.govresearchgate.net These studies have shown that the carbon atom with the higher LUMO coefficient is more susceptible to nucleophilic attack, which corresponds to a lower activation energy for the reaction at that site. mdpi.comnih.govresearchgate.net This approach provides a quantitative basis for predicting regioselectivity.

The following tables summarize the key factors influencing regioselectivity in the nucleophilic substitution of this compound, based on established principles from related compounds.

Table 1: Factors Influencing Regioselectivity of Nucleophilic Attack

| Factor | Influence on C2-Position | Influence on C6-Position |

| Electronic Effects | Strong inductive withdrawal by the adjacent C3-nitro group significantly increases electrophilicity. stackexchange.comechemi.com | Activated by resonance due to the para-nitro group. stackexchange.comechemi.com |

| Steric Hindrance | The adjacent nitro group may present some steric hindrance to incoming nucleophiles. stackexchange.comechemi.com | Generally less sterically hindered compared to the C2 position. stackexchange.comechemi.com |

| Kinetic vs. Thermodynamic Control | Attack at C2 is generally considered the kinetically favored pathway. stackexchange.comechemi.com | Substitution at C6 may lead to the thermodynamically more stable product. stackexchange.comechemi.com |

Table 2: Predicted Reactivity at C2 and C6 Positions

| Position | Predicted Controlling Factor | Expected Product | Rationale |

| C2 | Kinetic Control | Major Product | The strong inductive effect of the ortho-nitro group makes this position the most electron-deficient and thus the most reactive site for nucleophilic attack. stackexchange.comechemi.com |

| C6 | Thermodynamic Control | Minor or Thermodynamic Product | While activated, the electronic effect is less pronounced than at the C2 position. The resulting product may have greater thermodynamic stability. stackexchange.comechemi.com |

Research Applications in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

2,6-Dichloro-3-nitropyridin-4-amine serves as a crucial intermediate in a variety of organic reactions, primarily owing to the electronic properties conferred by its substituents. The two chlorine atoms at the 2 and 6 positions, along with the electron-withdrawing nitro group at the 3 position, significantly activate the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. indiamart.com This enhanced reactivity allows for the selective replacement of the chlorine atoms with a wide range of nucleophiles.

The compound's stability combined with its reactivity profile makes it an ideal intermediate for laboratory-scale research and for the industrial synthesis of high-value chemicals. indiamart.comchemimpex.com Its utility is prominently featured in the development of agrochemicals, such as herbicides and pesticides, where the pyridine core is a common structural motif. chemimpex.com Researchers leverage its ability to undergo predictable transformations to create molecules that can inhibit specific enzymatic pathways in target organisms. chemimpex.com Furthermore, it is a recognized intermediate in the synthesis of pharmaceuticals and specialized dyes and pigments. indiamart.comchemimpex.com

A key synthetic transformation involves the nitration of 2,6-dichloropyridin-4-amine. Treatment with potassium nitrate (B79036) in concentrated sulfuric acid can yield a mixture containing 4-amino-2,6-dichloro-3-nitropyridine, which can then be isolated for further use. researchgate.net This process highlights its role as a direct product from simpler, commercially available pyridines, positioning it as an accessible and important node in more extensive synthetic pathways.

Precursor for Heterocyclic Compound Synthesis

The structure of this compound is tailor-made for its role as a precursor in the synthesis of diverse heterocyclic systems. Nitrated pyridines are well-established as important intermediates for building fused and substituted heterocyclic compounds used in pharmaceuticals and dyes. researchgate.net The multiple reaction sites on the molecule—the two chlorine atoms, the nitro group (which can be reduced to an amine), and the existing amino group—allow for a programmed, stepwise construction of more elaborate ring systems.

For instance, related dichloronitropyridine structures are instrumental in creating complex, biologically active heterocycles. A notable example is the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov In a related synthesis, 2,6-dichloro-3-nitropyridine (B41883) serves as a key starting material where the chlorine atoms are sequentially substituted, first via a Suzuki coupling and then by an amine. nih.gov The nitro group is subsequently reduced to an amine, which is then acylated, leading to the formation of a new fused ring system upon intramolecular reaction. nih.gov

Similarly, the synthesis of imidazo[4,5-b]- and imidazo[4,5-c]pyridines, which are investigated as potential anti-inflammatory agents, relies on a 2,4-dichloro-3-nitropyridine (B57353) precursor. nih.gov In this process, the chlorine atoms are selectively replaced by different amines, and the nitro group is reduced to form a crucial 2,3,4-triaminopyridine intermediate, which then undergoes cyclization to form the target fused imidazole (B134444) ring. nih.gov These examples underscore the utility of the dichloronitropyridine scaffold as a foundational element for constructing a variety of important heterocyclic frameworks.

| Precursor | Resulting Heterocyclic System | Application Area | Source(s) |

| 2,6-Dichloro-3-nitropyridine | Complex Kinase Inhibitors | Pharmaceuticals | nih.gov |

| 2,4-Dichloro-3-nitropyridine | Imidazo[4,5-b]pyridines, Imidazo[4,5-c]pyridines | Pharmaceuticals (Anti-inflammatory) | nih.gov |

| 2-Amino-5-nitropyridine | 4-Arylidenethiazolidin-4-ones | Pharmaceuticals (Anticancer) | nih.gov |

Building Block for Complex Molecular Architectures

Beyond its role as an intermediate, this compound functions as a fundamental building block for assembling complex molecular architectures. Its utility lies in the ability to introduce a highly functionalized pyridine ring into a larger molecule, which can be critical for achieving desired biological activity or material properties. chemimpex.com Medicinal chemists, in particular, can utilize this compound to explore new therapeutic agents by systematically modifying its structure. chemimpex.com

The synthesis of potent kinase inhibitors provides a clear illustration of its application as a building block. For example, 2,6-dichloro-3-nitropyridine was used to prepare a potent p70S6Kβ kinase inhibitor. nih.gov The synthesis involved reacting it with a 3-aminoisoquinoline derivative, resulting in a regioselective nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring. nih.gov This reaction effectively joins two complex heterocyclic units, demonstrating the role of the dichloronitropyridine as a molecular linker and a core structural element.

The stepwise modification of the functional groups on the this compound scaffold allows for the controlled and directional assembly of intricate molecules. The sequence of reactions—such as selective substitutions of the halogens, reduction of the nitro group, and reactions involving the amino group—provides a robust strategy for building molecular complexity from a relatively simple, yet highly activated, starting material. nih.gov

Advanced Research Applications in Medicinal Chemistry and Agrochemicals

Intermediate in Pharmaceutical Agent Synthesis

2,6-Dichloro-3-nitropyridin-4-amine serves as a pivotal intermediate in the creation of numerous pharmaceutical agents. chemimpex.com The reactivity of its chloro and nitro groups allows for strategic chemical modifications, making it a valuable building block in medicinal chemistry for the development of novel drugs. chemimpex.comchemicalbook.com

Development of New Therapeutic Agents

The structural attributes of this compound, particularly the presence of reactive chloro and nitro groups, facilitate its use as a starting material for a diverse array of therapeutic agents. chemimpex.comchemimpex.com Its pyridine (B92270) core is a common feature in many biologically active compounds, and the attached functional groups offer multiple points for chemical elaboration. This allows medicinal chemists to design and synthesize new molecular entities with the potential to address a wide range of diseases. chemimpex.com The compound's stable yet reactive nature makes it an ideal candidate for constructing more complex pharmaceutical structures. chemimpex.com

Synthesis of Anti-Cancer Drugs

Nitropyridine derivatives, including those derived from this compound, are significant in the development of novel anti-cancer agents. nih.gov For instance, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and shown to possess potent anticancer properties. nih.gov In a broader context, the nitropyridine framework is integral to fused heterocyclic compounds that exhibit various medicinal activities. nih.gov Furthermore, a ruthenium complex based on a 3,5-dinitropyridine (B58125) moiety has demonstrated significant activity against breast cancer (MCF7) and cervical epithelioid carcinoma (HeLa) cell lines. nih.gov

Inhibition of Tyrosine Kinases

This compound is a synthetic compound that has been shown to inhibit tyrosine kinases. guidechem.com Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The structural features of this compound, particularly the substitutions on the pyridine ring, are thought to contribute to its inhibitory activity. guidechem.com For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, a type of non-receptor tyrosine kinase. nih.gov

Inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3)

The related compound, 2,6-dichloro-3-nitropyridine (B41883), has been employed as a key intermediate in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3). nih.gov GSK-3 is a serine/threonine kinase that is a therapeutic target for a variety of diseases, including neurodegenerative disorders and diabetes. nih.govmdpi.com In one synthetic approach, the chlorine atoms of 2,6-dichloro-3-nitropyridine are sequentially substituted, and the nitro group is reduced to an amine, which is then further modified to produce potent GSK-3 inhibitors. nih.gov The resulting compounds have shown high efficacy, with some exhibiting IC50 values in the nanomolar range. nih.gov

| Precursor Compound | Target Enzyme | Therapeutic Area |

| 2,6-Dichloro-3-nitropyridine | Glycogen Synthase Kinase-3 (GSK-3) | Neurodegenerative diseases, Diabetes |

Synthesis of Anti-Ulcer Medicines (e.g., Tenatoprazole)

While a direct synthesis of Tenatoprazole from this compound is not prominently documented, the closely related compound 2,6-dichloro-3-nitropyridine is recognized as an important intermediate in the synthesis of the anti-ulcer drug TU-199. google.com Tenatoprazole, a proton pump inhibitor, is synthesized from pyridine derivatives. tandfonline.comallfordrugs.com An improved synthesis of Tenatoprazole starts from 2,3,5-trimethyl-4-nitropyridine-N-oxide. tandfonline.com This highlights the general importance of substituted nitropyridines in the development of anti-ulcer medications.

Synthesis of Non-Opioid Central Analgesics (e.g., Flupirtine)

2,6-Dichloro-3-nitropyridine is a key starting material in the synthesis of Flupirtine, a selective neuronal potassium channel opener with analgesic properties. guidechem.com The synthesis involves the reaction of 2,6-dichloro-3-nitropyridine with ammonia (B1221849) to replace one of the chlorine atoms, followed by further reactions to yield the final drug molecule. This underscores the utility of this chlorinated nitropyridine in constructing non-opioid pain relief medications. guidechem.com

Research on Anti-Inflammatory Agents

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, its crucial role as a precursor in the synthesis of potent anti-inflammatory compounds is well-established. The nitropyridine framework is a recognized feature in various medicinal agents, and fused heterocycles containing this system have been linked to anti-inflammatory profiles. nih.gov

A significant area of research involves the use of this compound as a starting material for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These resulting compounds have demonstrated notable anti-inflammatory and anticancer activities. The synthesis typically involves leveraging the reactive nature of the chloro and nitro groups on the pyridine ring to build more complex heterocyclic systems. Research has shown that pyrazolo[1,5-a]quinazolines, a related scaffold, can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. nih.gov This suggests that derivatives of this compound could function through similar mechanisms.

Table 1: Anti-Inflammatory Activity of Related Pyridine Derivatives This table presents data for compounds structurally related to or derived from the subject compound to illustrate the anti-inflammatory potential of this chemical class. Direct data for this compound was not available in the searched literature.

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB activity in THP-1Blue cells | Identified 13 compounds with IC50 < 50 µM. Two potent compounds (13i and 16) were identified as potential MAPK ligands. | nih.gov |

| Fused Nitropyridine Heterocycles | General Anti-inflammatory Profile | Associated with anti-inflammatory biological and medicinal activities. | nih.gov |

Antiviral and Oncolytic Profiles

The structural framework of this compound is instrumental in the development of compounds with antiviral and oncolytic (anticancer) potential. Fused heterocyclic systems that incorporate the nitropyridine moiety have been associated with both antiviral and antiolytic (growth-inhibiting) activities. nih.gov

More directly, this compound is identified as a synthetic compound that acts as an inhibitor of tyrosine kinases. Research has indicated its ability to inhibit the in vitro growth of lymphoma cells. This inhibitory action on tyrosine kinases is a critical mechanism in modern cancer therapy, as these enzymes are often overactive in cancer cells, driving proliferation and survival. The unique substitutions on the pyridine ring are believed to enhance its hydrophilic properties, potentially leading to better cellular uptake and bioavailability. Furthermore, its role as an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives is significant, as these derivatives have also been reported to possess antitumor properties. nih.gov

In the context of antiviral research, various pyridine derivatives have been investigated. For instance, a study on pyrazolo[1,5-a]pyrimidines, which can be synthesized from precursors like this compound, showed that several derivatives exhibited promising activity against viruses such as MERS Coronavirus, Zika, and Ebola. byu.edu

Table 2: Antiviral and Oncolytic Activity of Related Pyridine Derivatives This table includes data on compounds derived from or related to the subject compound to showcase the potential of this chemical family. Specific antiviral or oncolytic data for this compound was not detailed in the provided search results.

| Compound/Derivative Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| This compound | Tyrosine Kinase Inhibition / Lymphoma Cell Growth | Inhibits tyrosine kinases and the growth of lymphoma cells in vitro. | |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Anticancer Activity (A2780 Ovarian & MCF7 Breast Cancer) | Two potent analogues showed EC50 values of 0.84 and 0.52 µM, being 2-3 times more potent than Dorsomorphin. | byu.edu |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Antiviral Activity | Showed promising activities against HBV, MERS Coronavirus, Zika, and Ebola. | byu.edu |

| Epoxybenzooxocino[4,3-b]Pyridine Derivative | SARS-CoV-2 Replication Inhibition | One derivative demonstrated a half-maximal effective concentration of 2.23 µg/µL. | mdpi.com |

Anti-Neurodegenerative Research

The application of this compound derivatives extends into the realm of neurodegenerative disease research. While direct studies are limited, the core structures that can be synthesized from this compound are relevant to targets in neurodegeneration. For example, the inhibition of certain kinases is a therapeutic strategy being explored for diseases like Alzheimer's. The pyrazolo[1,5-a]pyrimidine scaffold, accessible from this compound, has been investigated for its biological activities against Alzheimer's disease, suggesting a potential, albeit indirect, role for its precursors in this research area.

Applications in Agrochemical Research

This compound is a valuable building block in the creation of new agrochemicals, owing to the biological activity inherent in the pyridine ring structure.

Development of Herbicides and Pesticides

This compound is frequently utilized in the research and development of novel herbicides and pesticides. chemimpex.com Its efficacy stems from the ability of pyridine-based molecules to interfere with and inhibit essential enzymatic pathways in target weeds and pests. chemimpex.com The presence of the nitro group and chlorine atoms enhances the molecule's reactivity and biological activity, making it a potent starting point for creating effective crop protection solutions. chemimpex.com

Insecticidal Agent Research

The pyridine nucleus is a well-established pharmacophore in the development of insecticides. chemicalbook.com Consequently, this compound serves as a key intermediate in the synthesis of new insecticidal agents. Research in this area focuses on modifying the core structure to create derivatives with enhanced potency and selectivity against specific insect pests, while aiming for lower toxicity to non-target organisms. The development of such derivatives is an ongoing effort in the field of agrochemical research. chemicalbook.com

Analytical Methodologies in Chemical Research

Purity Assessment Techniques (e.g., HPLC)

Purity assessment is a critical step in chemical synthesis to ensure that a compound is free from starting materials, by-products, or other contaminants. High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of 2,6-Dichloro-3-nitropyridin-4-amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical method used to separate, identify, and quantify components in a mixture. For this compound, it is the industry-standard method for purity verification. Commercial suppliers of this reagent often guarantee a purity of 98% or higher, as determined by HPLC analysis. chemimpex.com In a typical HPLC analysis, a small amount of the compound is dissolved in a suitable solvent and injected into the HPLC system. The compound travels through a column packed with a stationary phase, and its interaction with this phase leads to separation from any impurities. A detector at the end of the column measures the concentration of the compound as it elutes, producing a chromatogram. The purity is calculated by comparing the area of the peak corresponding to this compound with the total area of all peaks in the chromatogram.

While specific HPLC methods for this exact compound are often proprietary, a patent for a related nitropyridine derivative synthesis details the use of HPLC to confirm the purity of intermediates, noting a purity of greater than 95% was achieved for a key precursor. google.com

Gas Chromatography (GC)

For the related compound, 2,6-dichloro-3-nitropyridine (B41883), Gas Chromatography (GC) is also utilized for purity assessment. thermofisher.com In some process patents, a variation known as Vapor Phase Chromatography (VPC) was used to assay the final product and determine the extent of conversion from the starting material. google.com This technique is suitable for volatile and thermally stable compounds. Given the structural similarity, GC could also be a viable, though less commonly cited, method for assessing the purity of the amino-substituted title compound.

Table 1: Purity Assessment Data for this compound and Related Compounds

Chromatographic Separation Methods (e.g., Column Chromatography)

Following a chemical synthesis, the crude product is often a mixture containing the desired compound along with unreacted starting materials and side products. Chromatographic separation is essential for isolating and purifying the target molecule.

Column Chromatography

Column chromatography is a widely used preparative technique to purify compounds. While synthesis procedures for this compound often conclude with precipitation and filtration to isolate the solid product chemicalbook.com, the purification of its direct precursor, 2,6-dichloro-3-nitropyridine, provides a relevant example of this method.

In a documented purification, the crude 2,6-dichloro-3-nitropyridine was purified by column chromatography using silica (B1680970) gel (60–120 mesh) as the stationary phase. nih.gov A solvent mixture of petroleum ether and ethyl acetate (B1210297) was used as the mobile phase (eluent) to pass through the column. nih.govresearchgate.net The different components of the crude mixture travel through the silica gel at different rates, allowing for the separation and collection of the pure compound. nih.gov This process yielded a pale yellow solid with a yield of 46.0%. nih.govresearchgate.net

Table 2: Example Column Chromatography Parameters for a Related Compound

Quality Control and Reference Standards in Research

Quality control (QC) in chemical research ensures the reliability and reproducibility of experimental results. It involves a set of procedures to maintain a desired level of quality in a product or process.

For a compound like this compound, which is typically used as a research chemical, quality control is paramount. chemimpex.comscbt.com Commercial suppliers provide a Certificate of Analysis (CofA) for specific lots, which documents the results of their QC testing. scbt.com This certificate includes crucial data such as the compound's identity, its purity as determined by a method like HPLC, and its physical appearance. chemimpex.com

A highly purified batch of this compound, verified by analytical techniques and accompanied by a CofA, serves as a reference standard. In a research setting, this reference standard is used for several purposes:

Identity Confirmation: When synthesizing the compound in-house, the newly made product can be compared against the reference standard using techniques like HPLC (comparing retention times) or spectroscopy (e.g., NMR, IR) to confirm its identity.

Purity Quantification: The reference standard can be used to create a calibration curve in an HPLC analysis to accurately quantify the concentration and purity of newly synthesized batches.

Reaction Monitoring: In reactions where this compound is a starting material, a reference standard can be used to track its consumption over time using chromatographic methods.

The availability of well-characterized reference standards is thus essential for ensuring the validity of research findings that rely on this chemical intermediate. pharmaffiliates.com

Compound Index

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloro-3-nitropyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step procedure:

- Step 1 : React 2,6-dichloropyridin-4-amine with nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce the nitro group at the 3-position .

- Step 2 : Optimize yield (up to 95.1%) using hydrogen chloride, iron, and ethanol at 95°C for 16 hours. Alternative methods employ sodium cyanide and oxalyl chloride in dichloromethane/methanol, with monitoring via TLC (Rf values) and purification via recrystallization .

Q. How can spectroscopic data (NMR, HRMS) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- 13C NMR (CDCl₃) : Peaks at δ 156.04 (C-3), 155.18 (C-5), and 142.02 (C-4) confirm the pyridine backbone and nitro/amine substitution .

- HRMS (ESI) : A molecular ion at m/z 338.2227 (calculated for C₅H₃Cl₂N₃O₂) matches the theoretical mass, with deviations <5 ppm indicating high purity .

- Cross-validate with IR spectroscopy (nitro group stretch at ~1520 cm⁻¹) and elemental analysis (C, H, N, Cl ratios) .

Q. What solvents are suitable for recrystallization, and how does solubility affect reaction design?

- Methodological Answer : The compound has moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but low solubility in water. Use ethanol/water mixtures for recrystallization. Solubility

- Log S (ESOL) : -2.5 (predicts poor aqueous solubility) .

- Experimental Solubility : 12 mg/mL in methanol, 8 mg/mL in acetonitrile .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Use DFT calculations (B3LYP/6-31G* basis set) to map electron density at C-3 and C-5 positions, identifying sites prone to substitution. The nitro group at C-3 deactivates the ring, directing electrophiles to C-5 .

- Simulate transition states for reactions with amines or thiols, correlating activation energy with experimental yields .

- Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and reaction pathways with experimental data .

Q. What strategies resolve contradictions in bioactivity data (e.g., CYP inhibition vs. solubility limitations)?

- Methodological Answer :

- Bioactivity : The compound inhibits CYP1A2, 2C19, and 3A4 (IC₅₀ <10 µM), but poor solubility may limit in vivo efficacy .

- Resolution :

- Salt Formation : Use hydrochloride salts to enhance solubility (e.g., 4-Amino-2,6-dichlorophenol hydrochloride analogs ).

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the amine to improve bioavailability .

- Assays : Validate using human liver microsomes and LC-MS/MS for metabolite quantification .

Q. How can crystallographic data (e.g., SHELX refinement) elucidate intermolecular interactions in solid-state structures?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) to resolve Cl⋯N and π-π stacking interactions .

- Refinement : Apply SHELXL for least-squares refinement, with R-factor <0.05. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .

- Key Findings : The nitro group forms weak hydrogen bonds (N–H⋯O) with adjacent amine groups, stabilizing the crystal lattice .

Q. What mechanistic insights explain regioselectivity in derivatization reactions (e.g., Suzuki coupling)?

- Methodological Answer :

- Substitution Patterns : The electron-withdrawing nitro group directs cross-coupling reactions to the C-5 position. For example, Suzuki-Miyaura coupling with aryl boronic acids yields 5-aryl derivatives .

- Experimental Validation : Monitor reaction progress via 1H NMR (disappearance of C-5 proton at δ 7.89) and isolate products via column chromatography (hexane/EtOAc gradient) .

Q. How can PAINS and Brenk filters assess the compound’s suitability for high-throughput screening?

- Methodological Answer :

- PAINS Analysis : The compound’s nitro and dichloro groups may trigger false positives in redox-sensitive assays (PAINS score: 0.65) .

- Brenk Filters : Evaluate structural alerts (e.g., nitroaromatics for mutagenicity) using RDKit. Mitigate risks via structural modifications (e.g., replacing Cl with F) .

Notes

- Avoid commercial sources (e.g., ) per reliability guidelines.

- Advanced questions emphasize mechanistic analysis, computational validation, and resolution of data conflicts.

- Structural data from SHELX/ORTEP and bioactivity assays should guide derivative design for target-specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |